2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride
Description
2-(3-Methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride (CAS: 1431964-23-6) is a reactive acyl chloride derivative featuring a pyrazole ring substituted with a methyl group at the 3-position. Its molecular formula is C₆H₈Cl₂N₂O, with a molecular weight of 195.05 g/mol . The compound is commonly employed as an intermediate in pharmaceutical and agrochemical synthesis due to its acetyl chloride moiety, which facilitates nucleophilic acyl substitution reactions. Notably, the hydrochloride salt form enhances stability and solubility in polar solvents.
Properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)acetyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O.ClH/c1-5-2-3-9(8-5)4-6(7)10;/h2-3H,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTIJQXQVPLKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride typically involves the following steps:
Formation of 3-methyl-1H-pyrazole: This can be achieved through the cyclization of appropriate precursors such as hydrazine and 3-methyl-2-pyrazoline.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed to form 2-(3-methyl-1H-pyrazol-1-yl)acetic acid.
Condensation Reactions: It can participate in condensation reactions with various carbonyl compounds to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, ethanol, water
Catalysts: Acid or base catalysts depending on the reaction type
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
2-(3-methyl-1H-pyrazol-1-yl)acetic acid: Formed by hydrolysis
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The pyrazole moiety is well-known for its biological activity. Research has indicated that derivatives of pyrazoles exhibit potent antimicrobial properties. For instance, compounds containing the pyrazole structure have shown effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis and other bacterial infections . The specific compound 2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride may serve as a precursor to synthesize more complex antimicrobial agents.
Anticancer Agents
Recent studies have explored the synthesis of pyrazole derivatives as anticancer agents. The incorporation of the acetyl chloride functionality allows for further modification, which can enhance the cytotoxicity against various cancer cell lines. Pyrazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Synthetic Chemistry
Building Block for Synthesis
this compound serves as an important intermediate in organic synthesis. It can be utilized to create a variety of pyrazole-containing compounds through nucleophilic substitution reactions. The presence of the acetyl chloride group facilitates the introduction of various nucleophiles, leading to diverse chemical entities with potential biological activities .
Reactions and Derivatives
The compound can undergo several reactions, including acylation and coupling reactions. These transformations enable the generation of more complex structures that are valuable in pharmaceutical research and development. For example, it can be reacted with amines or alcohols to produce amides or esters, respectively, which are often used in drug formulations .
Material Science
Polymer Chemistry
In material science, compounds like this compound can be employed as monomers or cross-linking agents in polymer synthesis. The incorporation of pyrazole units into polymers can impart unique thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and other advanced materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by forming covalent bonds with active site residues.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their conformation.
Pathway Interference: The compound can interfere with biochemical pathways by inhibiting key enzymes or receptors involved in those pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound exhibits structural similarities to pyrazole-based derivatives, particularly those with acetic acid or acyl chloride functionalities. Key analogs include:
Key Observations :
- The target compound’s acetyl chloride group distinguishes it from carboxylic acid analogs (e.g., 40704-11-8), conferring higher electrophilicity .
- Methyl substitution at the pyrazole ring (position 3) introduces steric effects absent in non-methylated analogs.
- The amino-substituted analog (2137510-85-9) exhibits basicity due to the NH₂ group, altering reactivity compared to the electrophilic acetyl chloride .
Reactivity and Functional Group Analysis
- Acetyl Chloride vs. Carboxylic Acid : The target compound’s Cl⁻ leaving group enables rapid acylation of amines, alcohols, or thiols, whereas carboxylic acid analogs (e.g., 40704-11-8) require activation (e.g., via DCC) for similar reactions .
- Impact of Methyl Substitution : The 3-methyl group on the pyrazole ring increases lipophilicity and may hinder nucleophilic attack at the adjacent acetyl chloride site compared to unsubstituted analogs.
- Amino-Substituted Derivative: The presence of an α-amino group (2137510-85-9) allows for chelation or salt formation, expanding its utility in metal-catalyzed reactions or as a zwitterionic intermediate .
Biological Activity
2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and various pharmacological effects, supported by recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-methyl-1H-pyrazole with acetyl chloride. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives demonstrated that they possess potent antibacterial activity against several pathogenic bacteria, outperforming traditional antibiotics like ciprofloxacin and tetracycline .
| Compound | Minimum Inhibitory Concentration (MIC) | Bacteria Tested |
|---|---|---|
| This compound | < 10 µg/mL | E. coli, S. aureus |
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range, indicating potent activity against these cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| H157 (Lung Cancer) | 0.34 |
| BxPC3 (Pancreatic Cancer) | 0.12 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Studies utilizing molecular docking techniques have identified its binding affinity for protein tyrosine kinases, which are crucial in cancer cell signaling pathways .
Case Study 1: Antibacterial Efficacy
A recent investigation focused on the antibacterial efficacy of pyrazole derivatives, including our compound, against biofilm-forming bacteria. The results indicated a significant reduction in biofilm formation at sub-MIC concentrations, suggesting that these compounds could serve as effective agents in treating chronic infections associated with biofilms .
Case Study 2: Anticancer Activity on Resistant Cell Lines
In another study, the effects of this compound were tested on cisplatin-resistant cancer cell lines. The compound showed a marked reduction in cell viability compared to untreated controls, highlighting its potential as a novel therapeutic option for overcoming drug resistance in cancer treatment .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride?
The compound can be synthesized via acylation of 3-methyl-1H-pyrazole with acetyl chloride derivatives. A common approach involves reacting 3-methylpyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetylated intermediate. Subsequent hydrochlorination using HCl gas or concentrated hydrochloric acid yields the hydrochloride salt. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid hydrolysis of the acid chloride moiety .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm the pyrazole ring substitution pattern and acetyl chloride linkage.
- FT-IR spectroscopy to identify characteristic carbonyl (C=O, ~1750 cm⁻¹) and N-H stretches.
- Mass spectrometry (ESI or HRMS) for molecular weight validation.
- Elemental analysis to verify purity and stoichiometry of the hydrochloride salt .
Q. What safety precautions are critical when handling this compound?
Due to the reactivity of the acid chloride group and potential HCl release:
- Use anhydrous conditions and inert atmospheres (e.g., nitrogen/argon) to prevent hydrolysis.
- Employ personal protective equipment (gloves, goggles, fume hood) to avoid skin/eye contact and inhalation.
- Avoid exposure to moisture, which can generate corrosive HCl gas .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst selection : Lewis acids (e.g., ZnCl₂) can enhance acylation efficiency by activating the chloroacetyl chloride.
- Solvent choice : Anhydrous dichloromethane or THF minimizes side reactions.
- Temperature control : Maintaining 0–5°C during acylation reduces decomposition risks.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Q. What strategies are effective for resolving structural ambiguities in crystallographic studies?
- Use SHELXL for refinement, leveraging constraints for disordered pyrazole or chloride moieties.
- Apply TWINABS for twinned crystals if observed.
- Validate hydrogen bonding networks (e.g., N-H···Cl interactions) using PLATON or Mercury .
Q. How can structure-activity relationships (SARs) be explored for biological applications?
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity.
- Derivatization : Modify the pyrazole’s methyl group or acetyl chloride moiety to study electronic effects on reactivity.
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines, correlating results with structural data .
Q. What mechanistic insights are critical for understanding its reactivity in nucleophilic substitutions?
- Kinetic studies : Monitor reaction rates with amines/thiols via HPLC or UV-Vis to determine activation energy.
- Intermediate trapping : Use low-temperature NMR to identify acyl intermediates.
- Computational modeling : DFT calculations (e.g., Gaussian) can reveal transition states and charge distribution in the acyl chloride group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
